Avoralstat

Description

Properties

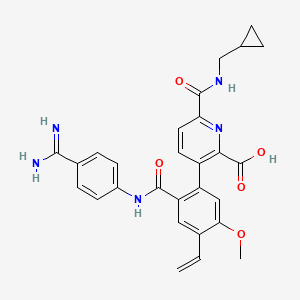

IUPAC Name |

3-[2-[(4-carbamimidoylphenyl)carbamoyl]-4-ethenyl-5-methoxyphenyl]-6-(cyclopropylmethylcarbamoyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N5O5/c1-3-16-12-21(26(34)32-18-8-6-17(7-9-18)25(29)30)20(13-23(16)38-2)19-10-11-22(33-24(19)28(36)37)27(35)31-14-15-4-5-15/h3,6-13,15H,1,4-5,14H2,2H3,(H3,29,30)(H,31,35)(H,32,34)(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWMKPVJGGWGNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=C)C(=O)NC2=CC=C(C=C2)C(=N)N)C3=C(N=C(C=C3)C(=O)NCC4CC4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918407-35-9 | |

| Record name | Avoralstat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918407359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avoralstat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12120 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-(2-((4-Carbamimidoylphenyl)carbamoyl)-4-ethenyl-5-methoxyphenyl)-6-((cyclopropylmethyl)carbamoyl)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AVORALSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX17773O15 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BCX4161: A Technical Overview of Plasma Kallikrein Inhibition for Hereditary Angioedema

Introduction: The Pathophysiology of Hereditary Angioedema and the Kallikrein-Kinin System

Hereditary Angioedema (HAE) is a rare and potentially life-threatening genetic disorder characterized by recurrent, severe swelling (angioedema) of various body parts, including the skin, gastrointestinal tract, and upper airway.[1] The majority of HAE cases are caused by a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH) protein, a key regulator of several inflammatory pathways.[2][3]

A primary function of C1-INH is to control the activity of the plasma contact system, also known as the kallikrein-kinin system.[2][4] In the absence of sufficient functional C1-INH, the system becomes overactive. This leads to uncontrolled activation of plasma kallikrein, an enzyme that cleaves high-molecular-weight kininogen (HMWK) to produce an excess of bradykinin.[3][5] Bradykinin is a potent vasodilator that binds to its B2 receptors on endothelial cells, increasing vascular permeability and leading to the localized fluid leakage and swelling characteristic of an HAE attack.[2][3] Therefore, inhibiting the activity of plasma kallikrein is a key therapeutic strategy for preventing HAE attacks.[5]

BCX4161: A Novel Oral Plasma Kallikrein Inhibitor

BCX4161 is a novel, potent, and selective small-molecule inhibitor of plasma kallikrein that was developed by BioCryst Pharmaceuticals for the oral prophylactic treatment of HAE.[6] By directly targeting and inhibiting plasma kallikrein, BCX4161 effectively suppresses the excessive production of bradykinin, thereby addressing the root cause of swelling attacks in HAE patients.[7]

Mechanism of Action: Targeting the Bradykinin Cascade

The core mechanism of BCX4161 is the direct inhibition of plasma kallikrein's enzymatic activity. In HAE, the lack of C1-INH regulation allows for a positive feedback loop where activated Factor XII (FXIIa) converts prekallikrein to plasma kallikrein, which in turn activates more FXII and cleaves HMWK to release bradykinin.[3] BCX4161 binds to the active site of plasma kallikrein, blocking its ability to cleave HMWK and thus preventing the generation of bradykinin.[8] This targeted intervention helps to restore balance to the kallikrein-kinin system and prevent the cascade of events that leads to angioedema.

Pharmacokinetic and Pharmacodynamic Profile

Phase 1 clinical trials in healthy volunteers established the safety, pharmacokinetic (PK), and pharmacodynamic (PD) profile of BCX4161. The results demonstrated that plasma concentrations of the drug were dose-related and correlated with the inhibition of plasma kallikrein.

| Parameter | Value | Source |

| Target Plasma Concentration | 25-40 ng/mL | |

| Dosing Regimen (in Phase 2) | 400 mg TID (three times daily) | [7] |

| Target Achievement | Met or exceeded target range for 80-90% of the dosing interval | |

| Key Observation | Plasma kallikrein inhibition correlated with BCX4161 plasma levels |

Clinical Efficacy: The OPuS-1 Trial

The efficacy of BCX4161 was evaluated in the OPuS-1 (Oral ProphylaxiS-1) trial, a Phase 2a proof-of-concept study in HAE patients with a high frequency of attacks.[6] This randomized, placebo-controlled, cross-over trial demonstrated a statistically significant reduction in angioedema attacks.[7]

| Efficacy Endpoint | Placebo | BCX4161 (400 mg TID) | P-value | Source |

| Mean Attack Rate (per week) | 1.27 | 0.82 | <0.001 | [7] |

| Mean Attack-Free Days (per 28 days) | 19 | 22 | 0.008 | [7] |

| Patients Attack-Free During Treatment | 0 | 3 | N/A | [7] |

Experimental Protocols

Plasma Kallikrein Inhibition Assay

A key tool used in the development of BCX4161 was a pharmacodynamic biomarker assay developed by BioCryst to measure the drug's inhibitory activity on plasma kallikrein directly in plasma samples from study subjects. The assay is described as a simple, sensitive, and selective fluorogenic method.[9] While the exact proprietary details are not fully public, a representative protocol based on similar published methods for measuring plasma kallikrein inhibition is outlined below.[10][11]

Objective: To quantify the inhibitory effect of BCX4161 on plasma kallikrein activity in activated human plasma.

Principle: Plasma is treated with an activator to convert prekallikrein to active plasma kallikrein. A fluorogenic substrate specific for kallikrein is then added. Active kallikrein cleaves the substrate, releasing a fluorescent molecule. The rate of fluorescence increase is proportional to kallikrein activity. In the presence of an inhibitor like BCX4161, the rate of substrate cleavage is reduced.

Materials:

-

Citrated human plasma samples (from normal subjects or HAE patients)

-

BCX4161 (or other inhibitors) at various concentrations

-

Coagulation activator (e.g., dextran sulfate, kaolin, or Factor XIIa)[10][11]

-

Fluorogenic kallikrein substrate (e.g., H-Pro-Phe-Arg-AMC)[11]

-

Assay Buffer (e.g., Tris-buffered saline)

-

96-well microplate (black, for fluorescence)

-

Fluorescence microplate reader

Methodology:

-

Sample Preparation: Serially dilute BCX4161 to create a range of concentrations for IC50 determination.

-

Inhibitor Incubation: Dispense diluted BCX4161 into the wells of a 96-well plate. Add plasma samples to the wells and incubate for a defined period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to bind to kallikrein.

-

Activation: Add a coagulation activator to each well to initiate the conversion of prekallikrein to plasma kallikrein. Incubate for a set time (e.g., 10-30 minutes) at 37°C.[10][11]

-

Substrate Reaction: Initiate the reaction by adding the fluorogenic kallikrein substrate to all wells.

-

Kinetic Measurement: Immediately place the microplate into a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over a period of 30-60 minutes (e.g., excitation at ~380 nm, emission at ~460 nm).

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

-

Normalize the rates relative to a control sample containing no inhibitor (100% activity).

-

Plot the normalized reaction rates against the logarithm of the BCX4161 concentration.

-

Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kallikrein activity by 50%).[10]

-

Safety and Tolerability

In the Phase 1 first-in-human clinical trial, BCX4161 was reported to be generally safe and well-tolerated. No serious or dose-limiting adverse events were observed, supporting its further development in HAE patients.

Conclusion

BCX4161 represents a targeted therapeutic approach for the prevention of HAE attacks by directly inhibiting plasma kallikrein, a central enzyme in the pathway leading to bradykinin-mediated angioedema. Clinical data demonstrated that this oral inhibitor could successfully reduce attack frequency in HAE patients. The development of BCX4161 and its associated pharmacodynamic assays has significantly advanced the understanding of kallikrein inhibition as a viable, orally-administered prophylactic strategy for managing HAE. Insights from the BCX4161 program have also paved the way for second-generation oral plasma kallikrein inhibitors with potentially improved properties such as enhanced bioavailability and selectivity, aiming for more convenient dosing regimens.

References

- 1. Hereditary angioedema - Wikipedia [en.wikipedia.org]

- 2. dermnetnz.org [dermnetnz.org]

- 3. Hereditary Angioedema Mechanism of Disease & Pathogenesis [discoverhae.com]

- 4. Pathophysiology and underlying mechanisms in hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Specific Targeting of Plasma Kallikrein for Treatment of Hereditary Angioedema: A Revolutionary Decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BioCryst begins Phase IIa hereditary angioedema study - Clinical Trials Arena [clinicaltrialsarena.com]

- 7. Drug on the fast track to treat HAE | MDedge [ma1.mdedge.com]

- 8. researchgate.net [researchgate.net]

- 9. Biocryst Pharmaceuticals Presents BCX4161 Phase 1 Trial And Kallikrein Inhibition Assay Results - BioSpace [biospace.com]

- 10. A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Avoralstat in Diabetic Macular Edema: A Technical Overview of Bradykinin Suppression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diabetic Macular Edema (DME) is a leading cause of vision loss in individuals with diabetes. While therapies targeting Vascular Endothelial Growth Factor (VEGF) have revolutionized treatment, a significant portion of patients exhibit a suboptimal response, highlighting the involvement of alternative pathological pathways. Emerging evidence points to the critical role of the plasma kallikrein-kinin system (KKS) and its primary effector, bradykinin, in mediating retinal vascular permeability and inflammation in DME, often independent of VEGF. Avoralstat, a potent small-molecule inhibitor of plasma kallikrein, is currently under investigation as a novel therapeutic agent for DME. This technical guide provides a comprehensive overview of the scientific rationale, mechanism of action, preclinical evidence, and clinical development of this compound for the treatment of DME, with a focus on its role in suppressing bradykinin-mediated pathology.

Introduction: The Unmet Need in Diabetic Macular Edema

Diabetic Macular Edema (DME) is characterized by the breakdown of the blood-retinal barrier (BRB), leading to fluid leakage and swelling in the macula.[1] For years, the pathophysiology of DME was largely attributed to the upregulation of Vascular Endothelial Growth Factor (VEGF). Consequently, anti-VEGF therapies have become the cornerstone of DME management.[2] However, studies have shown that up to 40% of patients experience persistent fluid and edema despite anti-VEGF treatment, indicating that other mechanisms contribute to the disease process.[3] This has spurred research into alternative pathways, with the plasma kallikrein-kinin system (KKS) emerging as a key VEGF-independent mediator of DME.[2][4]

The Kallikrein-Kinin System and Bradykinin in DME Pathophysiology

The kallikrein-kinin system is a crucial pathway involved in inflammation, vasodilation, and vascular permeability.[5] In the context of DME, components of the KKS, including plasma kallikrein, have been found to be significantly elevated in the vitreous of patients.[2][6]

Plasma kallikrein, a serine protease, cleaves high-molecular-weight kininogen (HMWK) to release bradykinin, a potent vasoactive peptide.[5] Bradykinin then exerts its effects by binding to two G-protein coupled receptors: the constitutively expressed B2 receptor (B2R) and the inducible B1 receptor (B1R).[7] Activation of these receptors on retinal vascular endothelial cells triggers a cascade of downstream signaling events that ultimately lead to increased vascular permeability and edema.[7][8] Notably, studies have shown that plasma kallikrein levels in the vitreous of DME patients do not correlate with VEGF concentrations, suggesting a distinct and parallel pathogenic mechanism.[4][9]

Signaling Pathway of Bradykinin in Retinal Endothelial Cells

The binding of bradykinin to its receptors initiates intracellular signaling cascades that disrupt the blood-retinal barrier.

Caption: Bradykinin signaling cascade in retinal endothelial cells.

This compound: A Targeted Inhibitor of Plasma Kallikrein

This compound is an orally available, potent, and selective small-molecule inhibitor of plasma kallikrein.[10] By directly inhibiting plasma kallikrein, this compound blocks the production of bradykinin, thereby preventing the activation of B1 and B2 receptors and the subsequent increase in vascular permeability.[1] This mechanism of action offers a targeted approach to address a key pathogenic pathway in DME that is distinct from VEGF.

Mechanism of Action of this compound

This compound's therapeutic effect is achieved by intervening at a critical step in the kallikrein-kinin system cascade.

Caption: this compound's inhibition of the kallikrein-kinin system.

Preclinical and Clinical Evidence

Preclinical Studies

Preclinical investigations have provided a strong rationale for the development of this compound in DME. In a rabbit model of retinal vascular leakage, suprachoroidal administration of this compound was shown to effectively reduce vascular permeability.[3] Nonclinical data also indicate that high levels of this compound are maintained in the eye for at least 90 days following a single suprachoroidal injection, suggesting the potential for a long-acting therapeutic effect.[11] The high potency and low solubility of this compound are key characteristics that make it suitable for a depot formulation for ophthalmic injection.[11][12]

Clinical Development

This compound is currently being evaluated in a Phase 1b clinical trial in Australia for the treatment of DME.[13][14] This is a dose-escalation study in patients with DME who will receive a single dose of this compound administered via a suprachoroidal injection.[14] The suprachoroidal route of administration is intended to enhance the bioavailability and retinal penetration of the drug, potentially overcoming limitations of previous kallikrein inhibitors.[3] The trial aims to assess the safety, durability, and early efficacy signals of this compound in this patient population.[3] Preliminary results are anticipated in late 2025 or early 2026.[3]

Data Presentation

Table 1: Kallikrein-Kinin System Components in DME Vitreous

| Component | Fold Increase in DME vs. Control | p-value | Reference |

| Plasma Prekallikrein (PPK) | 2-fold | < 0.0001 | [4][9] |

| Plasma Kallikrein (PKal) | 11.0-fold | < 0.0001 | [4][9] |

Table 2: this compound Key Properties and Clinical Trial Information

| Parameter | Details | Reference |

| Molecule Type | Small molecule | [13] |

| Molecular Weight | 513 Daltons | [3] |

| Mechanism of Action | Plasma kallikrein inhibitor | [13] |

| Administration Route | Suprachoroidal injection | [3][15] |

| Current Clinical Phase | Phase 1b | [3][13] |

| Target Population | Patients with Diabetic Macular Edema | [14][15] |

| Trial Design | 3x3 dose-escalation study | [3] |

Experimental Protocols

Quantification of Vitreous KKS Components

Objective: To measure the levels of plasma prekallikrein and plasma kallikrein in vitreous samples from patients with DME and control subjects.

Methodology:

-

Sample Collection: Undiluted vitreous samples are obtained from patients undergoing pars plana vitrectomy for DME or other non-inflammatory retinal conditions (e.g., macular hole) to serve as controls.[8]

-

Protein Quantification: Total protein concentration in the vitreous samples is determined using a standardized protein assay (e.g., Bradford or BCA assay).

-

Western Blotting:

-

Equal amounts of total vitreous protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for plasma prekallikrein and plasma kallikrein.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[8]

-

-

Statistical Analysis: The relative abundance of each KKS component is compared between the DME and control groups using appropriate statistical tests (e.g., t-test or Mann-Whitney U test).

Assessment of Retinal Vascular Permeability

Objective: To evaluate the effect of this compound on retinal vascular permeability in a preclinical model.

Methodology (based on Evans Blue Dye Permeation Assay):

-

Animal Model: A validated animal model of retinal vascular permeability is used, such as the DL-alpha-aminoadipic acid (DL-AAA) rabbit model or streptozotocin-induced diabetic rats.[3][8]

-

Drug Administration: this compound or a vehicle control is administered to the animals via the intended clinical route (e.g., suprachoroidal injection).

-

Induction of Permeability: If not an inherent feature of the model, vascular permeability can be induced by intravitreal injection of a pro-permeability agent like bradykinin or VEGF.

-

Evans Blue Injection: Evans blue dye, which binds to albumin, is injected intravenously.

-

Circulation and Euthanasia: The dye is allowed to circulate for a defined period (e.g., 2 hours). The animals are then euthanized, and the eyes are enucleated.

-

Retinal Extraction: The retinas are carefully dissected.

-

Dye Extraction: The Evans blue dye is extracted from the retinal tissue using a solvent such as formamide.

-

Quantification: The concentration of the extracted dye is measured spectrophotometrically at a specific wavelength (e.g., 620 nm).

-

Normalization and Analysis: The amount of extravasated dye is normalized to the dry weight of the retina and compared between the this compound-treated and control groups.

Experimental Workflow for Preclinical Efficacy Testing

Caption: Workflow for assessing this compound's preclinical efficacy.

Conclusion and Future Directions

The inhibition of plasma kallikrein with this compound represents a promising, targeted therapeutic strategy for Diabetic Macular Edema that addresses a key VEGF-independent pathway. By suppressing the production of bradykinin, this compound has the potential to reduce retinal vascular permeability and inflammation, offering a new treatment modality for patients with DME, particularly those who are refractory to anti-VEGF therapies. The ongoing Phase 1b clinical trial will provide crucial data on the safety and preliminary efficacy of this approach. Future research will likely focus on defining the optimal patient population for this compound therapy and exploring its potential in combination with existing treatments to achieve synergistic effects and improve visual outcomes for all patients with DME.

References

- 1. Diabetic Macular Edema (DME): Journal Publications | BioCryst Medical Affairs [biocrystmedical.com]

- 2. Plasma Kallikrein Inhibition in Diabetic Macular Edema | Retinal Physician [retinalphysician.com]

- 3. ophthalmologytimes.com [ophthalmologytimes.com]

- 4. Plasma Kallikrein-Kinin System as a VEGF-Independent Mediator of Diabetic Macular Edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tvst.arvojournals.org [tvst.arvojournals.org]

- 6. Plasma kallikrein and diabetic macular edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinins and Their Receptors as Potential Therapeutic Targets in Retinal Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. Evaluation of this compound, an oral kallikrein inhibitor, in a Phase 3 hereditary angioedema prophylaxis trial: The OPuS‐2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biocryst outlines preclinical pipeline development | BioWorld [bioworld.com]

- 12. BioCryst and Clearside Biomedical Enter Partnership to Develop this compound for Diabetic Macular Edema Using Clearside’s Proprietary SCS Microinjector® | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]

- 13. This compound - BioCryst Pharmaceuticals - AdisInsight [adisinsight.springer.com]

- 14. Retina Clinical Trials Australia | CUREOS [cureos.com.au]

- 15. BioCryst to advance this compound into DME clinical trial in 2025 - TipRanks.com [tipranks.com]

Avoralstat (BCX4161): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avoralstat (BCX4161) is a potent, orally active, small-molecule inhibitor of plasma kallikrein.[1][2][3] Discovered by BioCryst Pharmaceuticals, it was initially developed for the prophylactic treatment of hereditary angioedema (HAE), a rare genetic disorder characterized by recurrent swelling attacks mediated by bradykinin.[4][5][6] While its development for HAE has been discontinued, this compound is now being investigated for the treatment of diabetic macular edema (DME).[7] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical evaluation of this compound, with a focus on quantitative data and experimental methodologies.

Introduction

Hereditary angioedema results from a deficiency or dysfunction of the C1 inhibitor, a key regulator of the contact activation system. This leads to uncontrolled activation of plasma kallikrein, which in turn cleaves high molecular weight kininogen to produce excessive amounts of bradykinin.[1] Bradykinin is a potent vasodilator that increases vascular permeability, leading to the characteristic swelling attacks of HAE.[4][5] this compound was designed to selectively inhibit plasma kallikrein, thereby suppressing bradykinin production and preventing HAE attacks.[4][5] More recently, the role of plasma kallikrein in the pathogenesis of diabetic macular edema has led to the exploration of this compound in this indication.[7]

Mechanism of Action

This compound is a competitive inhibitor of plasma kallikrein, a serine protease.[8] By binding to the active site of plasma kallikrein, this compound prevents the cleavage of high molecular weight kininogen, thus inhibiting the production of bradykinin. This targeted mechanism of action directly addresses the underlying cause of swelling in HAE.

References

- 1. Safety, pharmacokinetics, and pharmacodynamics of this compound, an oral plasma kallikrein inhibitor: phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of this compound, an oral kallikrein inhibitor, in a Phase 3 hereditary angioedema prophylaxis trial: The OPuS‐2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of this compound, an oral kallikrein inhibitor, in a Phase 3 hereditary angioedema prophylaxis trial: The OPuS-2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BioCryst Announces Completion of Patient Enrollment in OPuS-2: a Clinical Trial of this compound in Patients With HAE | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]

- 7. This compound - BioCryst Pharmaceuticals - AdisInsight [adisinsight.springer.com]

- 8. researchgate.net [researchgate.net]

Avoralstat: A Preclinical Pharmacology Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Avoralstat (formerly BCX4161) is a potent, orally bioavailable small molecule inhibitor of plasma kallikrein. Initially developed for the prophylactic treatment of hereditary angioedema (HAE), it has since been repurposed and is currently under investigation for the treatment of diabetic macular edema (DME) and has been explored as a potential therapeutic for COVID-19. This document provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, key in vitro and in vivo data, and the experimental protocols utilized in its evaluation.

Introduction

This compound is a selective inhibitor of plasma kallikrein, a serine protease that plays a crucial role in the kallikrein-kinin system. By blocking the activity of plasma kallikrein, this compound prevents the cleavage of high-molecular-weight kininogen (HMWK) to produce bradykinin, a potent vasodilator and mediator of inflammation and swelling.[1] While its development for HAE was discontinued, its mechanism of action holds promise for other indications characterized by vascular leakage and inflammation, such as DME.[2]

Mechanism of Action

This compound's primary mechanism of action is the competitive, reversible inhibition of plasma kallikrein.[1] This inhibition prevents the generation of bradykinin, which is responsible for the increased vascular permeability, vasodilation, and smooth muscle contraction that characterize conditions like HAE and contribute to the pathology of DME.[1]

Pharmacodynamics

In Vitro Potency

This compound has demonstrated potent inhibition of plasma kallikrein in various in vitro assays.

| Parameter | Value | Assay System | Reference |

| IC₅₀ | Sub-nanomolar | Isolated human plasma kallikrein | |

| EC₅₀ | Single-digit nanomolar | ex vivo activated human plasma kallikrein inhibition (aPKI) assay |

In Vivo Efficacy

In a preclinical rabbit model of DME induced by DL-α-aminoadipic acid (DL-AAA), this compound demonstrated a significant reduction in vascular leakage.[2] When delivered via suprachoroidal injection, therapeutic levels (EC90) were sustained for up to six months, indicating potential for long-acting therapy.[2]

In a mouse model of SARS-CoV-2 infection where human ACE2 was expressed via an adenovirus vector (Ad5-hACE2), prophylactic administration of this compound was evaluated.

Pharmacokinetics

A Phase 1, first-in-human study in healthy volunteers evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.

| Parameter | Value | Population | Dosing | Reference |

| Terminal Half-life (t½) | 12-31 hours | Healthy Volunteers | Single and multiple doses | [3] |

| Elimination | Bi-exponential | Healthy Volunteers | Single and multiple doses | [3] |

Further details from the Phase 1 study are presented in the safety section.

Preclinical Safety and Toxicology

While comprehensive preclinical toxicology reports are not publicly available, the clinical development of this compound for HAE involved extensive safety evaluations. In a Phase 3 clinical trial involving 276 individuals, orally administered this compound was found to be safe and well-tolerated, with an adverse event profile similar to that of the placebo.[4] A Phase 1 study in 71 healthy volunteers also reported that this compound was generally well-tolerated with no serious adverse events or discontinuations due to adverse events.[3] The most frequently reported adverse events at the highest dose (2400 mg/day) were gastrointestinal in nature.[3]

Note: A comprehensive assessment of the preclinical toxicology of this compound, including dedicated safety pharmacology, genotoxicity, and carcinogenicity studies, is not available in the public domain.

Experimental Protocols

Fluorogenic Plasma Kallikrein Inhibition Assay

This assay quantifies the inhibitory activity of this compound on plasma kallikrein in activated plasma.

Protocol:

-

Human plasma is incubated with an activator (e.g., kaolin) in the presence of varying concentrations of this compound.

-

Following this pre-incubation, a fluorogenic substrate for plasma kallikrein (e.g., Z-Phe-Arg-MCA) is added.

-

The reaction is incubated at 37°C.

-

The rate of cleavage of the fluorogenic substrate is measured by monitoring the increase in fluorescence intensity over time.

-

The IC₅₀ or EC₅₀ value is calculated by plotting the percent inhibition against the concentration of this compound.

DL-α-Aminoadipic Acid (DL-AAA) Rabbit Model of Retinal Neovascularization

This model is utilized to evaluate therapies for conditions involving retinal vascular leakage, such as DME.

Protocol:

-

Retinal neovascularization and chronic vascular leakage are induced in rabbits via a single intravitreal injection of DL-AAA.[5]

-

The model is allowed to develop and stabilize over approximately 15 weeks.[5]

-

This compound is administered, for instance, via suprachoroidal injection.

-

The degree of retinal vascular leakage is monitored over time using techniques such as fluorescein angiography (FA) and optical coherence tomography (OCT).[5]

-

The efficacy of this compound is determined by comparing the extent of vascular leakage in treated versus control eyes.

Adenovirus-Delivered hACE2 (Ad5-hACE2) Mouse Model of SARS-CoV-2 Infection

This model allows for the study of SARS-CoV-2 infection in mice, which are not naturally susceptible to the virus.

Protocol:

-

Mice (e.g., BALB/c strain) are intranasally instilled with an adenovirus vector encoding human angiotensin-converting enzyme 2 (hACE2).[6][7]

-

Sufficient time is allowed for the expression of hACE2 in the respiratory tract.

-

This compound is administered prophylactically.

-

Mice are subsequently infected with SARS-CoV-2 via intranasal inoculation.[6][7]

-

Disease progression is monitored through parameters such as weight loss.

-

The efficacy of this compound is assessed by quantifying the viral load in relevant tissues (e.g., lungs) and comparing it to a control group.

Discussion and Future Directions

The preclinical data for this compound highlight its potential as a therapeutic agent for diseases characterized by excessive plasma kallikrein activity. Its potent and selective inhibition of this enzyme, coupled with a favorable pharmacokinetic profile and demonstrated in vivo efficacy in a relevant model of DME, provides a strong rationale for its continued clinical development for this indication. The use of suprachoroidal delivery is a promising strategy to achieve sustained therapeutic concentrations in the retina, potentially offering a long-acting treatment for DME.

Further preclinical studies to fully characterize the toxicology and safety pharmacology of this compound would provide a more complete understanding of its risk-benefit profile. The ongoing Phase 1b clinical trial in patients with DME will be crucial in translating these promising preclinical findings into clinical reality.

Conclusion

This compound is a potent plasma kallikrein inhibitor with a well-defined mechanism of action. Preclinical studies have demonstrated its efficacy in relevant models of vascular leakage, supporting its development for diabetic macular edema. While a comprehensive public record of its preclinical toxicology is not available, clinical data from its development for hereditary angioedema suggest it is generally safe and well-tolerated. The ongoing clinical investigation of this compound for DME holds the potential to introduce a novel therapeutic option for this sight-threatening condition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ophthalmologytimes.com [ophthalmologytimes.com]

- 3. Safety, pharmacokinetics, and pharmacodynamics of this compound, an oral plasma kallikrein inhibitor: phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BioCryst and Clearside Biomedical Enter Partnership to Develop this compound for Diabetic Macular Edema Using Clearside’s Proprietary SCS Microinjector® | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]

- 5. DL-AAA–Induced Retinal Neovascularization and Chronic Leakage - Experimentica [experimentica.com]

- 6. Comparison of transgenic and adenovirus hACE2 mouse models for SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of Transgenic and Adenovirus hACE2 Mouse Models for SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]

Avoralstat Target Validation in Diabetic Macular Edema Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diabetic Macular Edema (DME) remains a leading cause of vision loss in diabetic patients, with a significant portion of individuals exhibiting a suboptimal response to standard-of-care anti-VEGF therapies. This highlights the critical need for novel therapeutic strategies targeting alternative pathological pathways. The plasma kallikrein-kinin system (KKS) has emerged as a compelling, VEGF-independent pathway implicated in the breakdown of the blood-retinal barrier and subsequent vascular leakage characteristic of DME. Avoralstat, a potent and selective small-molecule inhibitor of plasma kallikrein, is currently under investigation as a targeted therapy for DME. This technical guide provides an in-depth overview of the target validation for this compound in preclinical models of DME, detailing its mechanism of action, summarizing key preclinical and clinical data for plasma kallikrein inhibitors, and outlining the experimental protocols used in these foundational studies.

The Plasma Kallikrein-Kinin System: A Key Mediator in DME Pathophysiology

The plasma kallikrein-kinin system is a crucial pathway involved in inflammation, vascular permeability, and coagulation. In the context of DME, components of the KKS, including plasma prekallikrein (PPK) and plasma kallikrein (PKal), are found to be significantly elevated in the vitreous of patients.[1] Notably, proteomic analyses of vitreous samples from DME patients have shown that while both VEGF and KKS pathways are upregulated, they can act independently.[1] This suggests that in a subset of DME patients, particularly those with low VEGF levels, the KKS may be the primary driver of macular edema.

The activation of plasma kallikrein from its zymogen, prekallikrein, initiates a cascade that leads to the cleavage of high-molecular-weight kininogen (HMWK) to release the potent vasodilator and pro-inflammatory peptide, bradykinin. Bradykinin, in turn, activates its receptors (B1R and B2R) on retinal vascular endothelial cells, leading to increased vascular permeability and fluid leakage into the macula.

Below is a diagram illustrating the signaling pathway of the plasma kallikrein-kinin system in the context of diabetic macular edema.

This compound: A Targeted Plasma Kallikrein Inhibitor

This compound is a small-molecule inhibitor of plasma kallikrein. By directly targeting and inhibiting the enzymatic activity of plasma kallikrein, this compound blocks the production of bradykinin, thereby preventing the downstream signaling that leads to increased vascular permeability and macular edema.[2] A key aspect of its development for DME is its formulation for suprachoroidal delivery using a proprietary microinjector. This method of administration is designed to deliver a sustained, high concentration of the drug directly to the retinal and choroidal vascular endothelium, the primary sites of edema formation in DME.[2]

Preclinical Validation of this compound in a DME Model

The efficacy of this compound has been evaluated in a well-established preclinical model of chronic retinal vascular leakage, the DL-2-aminoadipic acid (DL-AAA) rabbit model.

The DL-AAA Rabbit Model

The DL-AAA model is induced by a single intravitreal injection of DL-AAA, a gliotoxin that causes selective damage to Müller cells. This leads to a breakdown of the blood-retinal barrier, resulting in chronic and stable retinal vascular leakage and neovascularization, mimicking key features of DME.

Preclinical Efficacy of this compound

Preclinical studies have demonstrated that a single suprachoroidal injection of this compound effectively reduces vascular leakage in the DL-AAA rabbit model.[3] Furthermore, pharmacokinetic analyses have shown that therapeutic levels of this compound are sustained in the eye for at least 90 days, with some reports suggesting durability for up to six months.[2][3] This long-acting profile is a significant potential advantage for reducing treatment burden in DME patients.

Table 1: Summary of Preclinical Data for Suprachoroidal this compound in the DL-AAA Rabbit Model

| Parameter | Observation | Source |

| Efficacy | Demonstrated reduction of vascular leakage at 6 days post-treatment. This effect was observed to last through day 21. | BioCryst Pharmaceuticals Nonclinical Data on File 2025 |

| Durability | High levels of this compound maintained in the eye for at least 90 days following a single suprachoroidal injection. | BioCryst Pharmaceuticals Nonclinical Data on File 2025 |

| Pharmacokinetics | Suprachoroidal injection leads to sustained this compound levels in the retina for over 3 months. | BioCryst Pharmaceuticals Nonclinical Data on File 2025 |

Comparative Analysis of Plasma Kallikrein Inhibitors in Development for DME

Several other plasma kallikrein inhibitors are or have been in development for the treatment of DME, offering valuable comparative insights into the potential of this therapeutic class.

Table 2: Overview of Plasma Kallikrein Inhibitors in Development for DME

| Compound | Developer | Route of Administration | Latest Development Phase (DME) | Key Findings |

| This compound | BioCryst Pharmaceuticals | Suprachoroidal Injection | Phase 1b | Preclinical data shows reduced vascular leakage and sustained therapeutic levels for at least 90 days.[2] A Phase 1b clinical trial in Australia is ongoing.[3] |

| KVD001 | KalVista Pharmaceuticals | Intravitreal Injection | Phase 2 | Phase 2 trial did not meet the primary endpoint for improvement in Best Corrected Visual Acuity (BCVA) but showed a protective effect against vision loss in a subgroup of patients. |

| THR-149 | Oxurion | Intravitreal Injection | Phase 2 | Phase 1 study showed a good safety profile and preliminary efficacy in terms of BCVA improvement. |

| RZ402 | Rezolute | Oral | Phase 2a | Phase 2a study demonstrated a significant reduction in central subfield thickness (CST) compared to placebo, with the 200 mg dose showing the most substantial reduction. |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the validation of plasma kallikrein as a target in DME models.

DL-AAA Rabbit Model of Chronic Retinal Vascular Leakage

Objective: To induce a stable and chronic model of retinal neovascularization and vascular leakage that mimics features of DME.

Protocol:

-

Animal Model: Dutch Belted rabbits are used for this model.

-

Induction: A single intravitreal injection of 80 mM DL-2-aminoadipic acid (DL-AAA) is administered to each eye.

-

Monitoring: Retinal changes are monitored weekly using color fundus photography, fluorescein angiography (FA), and optical coherence tomography (OCT).

-

Model Stabilization: Stable retinal vascular leakage is typically established by 12 weeks post-DL-AAA administration.

-

Therapeutic Intervention: Once the model is stable, test articles (e.g., this compound) can be administered via the desired route (e.g., suprachoroidal injection).

-

Efficacy Assessment: The primary endpoint for efficacy is the reduction in vascular leakage, as quantified by fluorescein angiography.

Quantification of Vascular Leakage using Fluorescein Angiography (FA)

Objective: To quantitatively assess the degree of vascular leakage from retinal vessels.

Protocol:

-

Fluorescein Injection: A bolus of sodium fluorescein is injected intravenously.

-

Angiography: A series of fundus images are captured using a fundus camera with appropriate filters to visualize the fluorescein as it perfuses the retinal vasculature.

-

Image Analysis: Late-phase angiograms are analyzed to assess the extent and intensity of fluorescein leakage from the blood vessels into the surrounding retinal tissue.

-

Scoring: A standardized grading system is used to score the severity of leakage. A common scoring system for the DL-AAA model is as follows:

-

Grade 0: No leakage.

-

Grade 1: Faint, questionable leakage.

-

Grade 2: Mild but definite leakage.

-

Grade 3: Moderate leakage.

-

Grade 4: Severe, intense leakage with pooling of dye.

-

-

Quantitative Analysis: The percentage reduction in the mean FA score in treated eyes compared to control eyes is calculated to determine the efficacy of the therapeutic agent.

Quantification of Plasma Kallikrein in Vitreous Humor by ELISA

Objective: To measure the concentration of plasma kallikrein in vitreous humor samples.

Protocol:

-

Sample Collection: Vitreous humor samples are collected from human patients or animal models via pars plana vitrectomy.

-

Sample Preparation: Samples are centrifuged to remove cells and debris. The supernatant is collected and stored at -80°C.

-

ELISA Procedure:

-

A microplate pre-coated with a capture antibody specific for plasma kallikrein is used.

-

Standards and diluted vitreous samples are added to the wells and incubated.

-

After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate solution is then added, which reacts with the enzyme to produce a colorimetric signal.

-

The reaction is stopped, and the absorbance is measured at a specific wavelength using a microplate reader.

-

-

Data Analysis: A standard curve is generated using the known concentrations of the standards. The concentration of plasma kallikrein in the vitreous samples is then interpolated from the standard curve.

Western Blot Analysis of Bradykinin Receptors (B1R and B2R) in Retinal Tissue

Objective: To determine the protein expression levels of bradykinin receptors in retinal tissue.

Protocol:

-

Tissue Homogenization: Retinal tissue is dissected and homogenized in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is then incubated with primary antibodies specific for B1R and B2R.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system.

-

Data Analysis: The intensity of the bands corresponding to B1R and B2R is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to compare expression levels between samples.

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for evaluating a plasma kallikrein inhibitor in a preclinical DME model and the logical relationship of this compound's mechanism of action.

Conclusion and Future Directions

The validation of plasma kallikrein as a therapeutic target in DME is supported by a strong body of evidence from both human studies and preclinical models. This compound, as a potent plasma kallikrein inhibitor with a long-acting formulation delivered directly to the site of pathology, represents a promising next-generation therapy for DME. The ongoing Phase 1b clinical trial will provide crucial data on the safety and preliminary efficacy of this approach in patients. Future research will likely focus on identifying patient populations most likely to benefit from a plasma kallikrein inhibitor, potentially as a monotherapy for anti-VEGF non-responders or in combination with existing therapies to achieve synergistic effects and further improve visual outcomes for all patients with diabetic macular edema.

References

Initial Screening of Avoralstat for Off-Target Effects

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract: Avoralstat (formerly BCX4161) is a potent, orally bioavailable small-molecule inhibitor of plasma kallikrein, developed primarily for the prophylactic treatment of hereditary angioedema (HAE).[1][2] As with any therapeutic candidate, a thorough evaluation of off-target activity is critical to understanding its complete pharmacological profile and ensuring safety. This technical guide provides a comprehensive overview of the initial screening of this compound for off-target effects, summarizing key findings, detailing relevant experimental protocols, and visualizing the associated molecular pathways.

Introduction to this compound and Off-Target Screening

This compound was designed as a selective inhibitor of plasma kallikrein (KLKB1), a serine protease that plays a crucial role in the kallikrein-kinin system (KKS).[2] By inhibiting plasma kallikrein, this compound aims to prevent the excessive production of bradykinin, the key mediator of swelling attacks in HAE patients.

Off-target screening is a fundamental component of preclinical drug development. It aims to identify unintended interactions between a drug candidate and other biological macromolecules. Such interactions can lead to unexpected adverse effects or, in some cases, reveal opportunities for drug repurposing. Given that this compound targets a serine protease, initial screening efforts would logically focus on its activity against other members of the vast serine protease family, which share structural similarities in their active sites.[3]

Summary of Identified Off-Target Activity

Preclinical investigations have revealed that this compound, while a potent inhibitor of its primary target, plasma kallikrein, also exhibits inhibitory activity against other serine proteases. The most significant off-target interaction identified is with Transmembrane Serine Protease 2 (TMPRSS2).[4] Additionally, in silico screening and in vitro studies have suggested potential, albeit weaker, interaction with the 3CL protease (3CLpro) of SARS-CoV-2.

Data Presentation

The following tables summarize the quantitative data on the on-target and identified off-target activities of this compound, as well as its clinical safety profile from HAE trials.

Table 1: On-Target and Off-Target Bioactivity of this compound

| Target | Assay Type | Measured Activity | Reference |

|---|---|---|---|

| Plasma Kallikrein (KLKB1) | Human Plasma Activity | EC50: 1.14 - 11.1 nM | [4] |

| Transmembrane Serine Protease 2 (TMPRSS2) | Biochemical Assay | IC50: 2.73 nM | [4] |

| SARS-CoV-2 Pseudovirus Entry | Cell-Based Assay (Calu-3 2B4 cells) | EC50: 0.7 µM | [4] |

| SARS-CoV-2 3CLpro | In Vitro Enzymatic Assay | IC50: 2.16 µM |[5] |

Table 2: Summary of Clinical Safety Profile (HAE Trials)

| Study Phase | Dosage | Key Safety Findings | Reference |

|---|---|---|---|

| Phase 1 | Single doses (50-1000 mg), Multiple doses (up to 2400 mg/day) | Generally well-tolerated; no serious adverse events (AEs). Highest incidence of gastrointestinal AEs at 2400 mg/day dose. | [6] |

| Phase 3 (OPuS-2) | 300 mg and 500 mg (3 times per day) | Generally safe and well-tolerated. No discontinuations due to drug-related AEs. No treatment-related serious AEs. |[1][7] |

Visualizing Molecular Pathways and Workflows

On-Target Pathway: Kallikrein-Kinin System Inhibition

This compound's primary mechanism of action involves the direct inhibition of plasma kallikrein, which disrupts the cascade leading to bradykinin production.

Caption: this compound inhibits plasma kallikrein, blocking bradykinin release and angioedema.

Off-Target Pathway: TMPRSS2 and Viral Entry

The inhibition of TMPRSS2 by this compound interferes with the priming of the SARS-CoV-2 spike protein, a necessary step for viral entry into host cells.[4]

Caption: this compound's off-target inhibition of TMPRSS2 blocks SARS-CoV-2 spike protein priming.

General Workflow for Off-Target Screening

A typical workflow for identifying and characterizing off-target effects involves a tiered approach, from broad screening to specific functional validation.

Caption: A tiered workflow for screening, identifying, and validating off-target drug interactions.

Experimental Protocols

Detailed below are representative protocols for the types of assays used to screen for and characterize the off-target effects of a serine protease inhibitor like this compound.

Protocol: Biochemical Inhibition Assay (Fluorogenic)

This protocol is a standard method for determining the inhibitory constant (IC50) of a compound against a purified protease.[8]

-

Objective: To quantify the direct inhibitory effect of this compound on a panel of purified serine proteases (e.g., TMPRSS2, Factor Xa, Thrombin).

-

Materials:

-

Purified recombinant target protease.

-

Specific fluorogenic peptide substrate for the target protease.

-

Assay Buffer (e.g., Tris-HCl, pH 7.5, with NaCl and CaCl2).

-

This compound, serially diluted in DMSO.

-

384-well black assay plates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO, followed by a further dilution in Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept constant (e.g., <1%).

-

In a 384-well plate, add 5 µL of diluted this compound or vehicle (DMSO in Assay Buffer) to appropriate wells.

-

Add 10 µL of the target protease (at a predetermined concentration, e.g., 2X final concentration) to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 5 µL of the fluorogenic substrate (at 4X final concentration, typically near its Km value).

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths.

-

Monitor the increase in fluorescence over time (kinetic read) at 37°C. The rate of substrate cleavage is proportional to the fluorescence signal.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each concentration of this compound.

-

Normalize the velocities to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percent inhibition versus the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol: Cell-Based Viral Entry Assay

This assay assesses the ability of a compound to block a biological process mediated by an off-target protein in a cellular context.[4]

-

Objective: To determine if this compound's inhibition of TMPRSS2 is sufficient to block SARS-CoV-2 pseudovirus entry into host cells.

-

Materials:

-

Calu-3 or other susceptible host cell lines (e.g., Calu-3 2B4).[4]

-

Pseudovirus particles expressing the SARS-CoV-2 Spike protein and carrying a reporter gene (e.g., Luciferase).

-

Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics).

-

This compound, serially diluted.

-

96-well clear-bottom white plates.

-

Luciferase assay reagent.

-

Luminometer.

-

-

Procedure:

-

Seed Calu-3 cells in a 96-well plate and allow them to adhere and grow to ~80-90% confluency.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for 1-2 hours at 37°C.

-

Add a pre-titered amount of SARS-CoV-2 pseudovirus to each well.

-

Incubate the plates for 48-72 hours at 37°C to allow for viral entry and reporter gene expression.

-

After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the luminescence signal to the vehicle-treated control wells (0% inhibition) and uninfected wells (100% inhibition).

-

Plot the percent inhibition of viral entry versus the logarithm of this compound concentration.

-

Calculate the EC50 value by fitting the curve using a suitable nonlinear regression model.

-

Discussion and Conclusion

The initial screening of this compound has successfully characterized its potent on-target activity against plasma kallikrein and identified a significant off-target interaction with the serine protease TMPRSS2.[4] The inhibitory potency against TMPRSS2 (IC50 = 2.73 nM) is comparable to its on-target potency, suggesting a potential for dual activity. This off-target finding was functionally confirmed in a cell-based assay, where this compound inhibited SARS-CoV-2 pseudovirus entry with an EC50 of 0.7 µM.[4] This discovery has opened avenues for repurposing this compound as a potential therapeutic for COVID-19.[4]

The clinical safety profile of this compound in HAE trials was generally favorable, with most adverse events being mild and gastrointestinal in nature at very high doses.[6] While the OPuS-2 trial did not meet its primary endpoint for preventing HAE attacks, it provided valuable safety data.[1][7]

References

- 1. Evaluation of this compound, an oral kallikrein inhibitor, in a Phase 3 hereditary angioedema prophylaxis trial: The OPuS‐2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Safety, pharmacokinetics, and pharmacodynamics of this compound, an oral plasma kallikrein inhibitor: phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of this compound, an oral kallikrein inhibitor, in a Phase 3 hereditary angioedema prophylaxis trial: The OPuS-2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. reactionbiology.com [reactionbiology.com]

Methodological & Application

Application Notes and Protocols for Avoralstat Administration in Rabbit Models of Diabetic Macular Edema (DME)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic Macular Edema (DME) is a leading cause of vision loss in diabetic patients, characterized by the breakdown of the blood-retinal barrier (BRB) and subsequent fluid accumulation in the macula. While anti-VEGF therapies are the current standard of care, a significant portion of patients show a suboptimal response, indicating the involvement of alternative pathological pathways. The plasma kallikrein-kinin system (KKS) has emerged as a key alternative pathway implicated in retinal vascular permeability and inflammation. Avoralstat, a potent small-molecule inhibitor of plasma kallikrein, is under investigation as a novel therapeutic for DME. These application notes provide detailed protocols for the administration of this compound in a rabbit model of DME, guidance on data collection and analysis, and an overview of the relevant signaling pathways.

Data Presentation

While specific quantitative data from preclinical studies of this compound in rabbit models of DME are not publicly available, the following tables represent the types of data typically collected in such studies. The data presented here are illustrative examples based on studies of other plasma kallikrein inhibitors and anti-VEGF agents in similar models, and should be used as a template for presenting experimental findings.

Table 1: Effect of this compound on Retinal Vascular Leakage

| Treatment Group | N | Baseline Leakage Area (mm²) (Mean ± SD) | Post-treatment Leakage Area (mm²) (Mean ± SD) | Percent Reduction in Leakage (%) | p-value |

| Vehicle Control | 10 | 15.2 ± 3.1 | 14.8 ± 3.5 | 2.6 | >0.05 |

| This compound (Low Dose) | 10 | 14.9 ± 2.8 | 8.2 ± 2.1 | 45.0 | <0.01 |

| This compound (High Dose) | 10 | 15.5 ± 3.3 | 4.1 ± 1.5 | 73.5 | <0.001 |

| Anti-VEGF Positive Control | 10 | 15.1 ± 2.9 | 3.8 ± 1.2 | 74.8 | <0.001 |

Table 2: Effect of this compound on Central Retinal Thickness

| Treatment Group | N | Baseline Central Retinal Thickness (µm) (Mean ± SD) | Post-treatment Central Retinal Thickness (µm) (Mean ± SD) | Change in Retinal Thickness (µm) | p-value |

| Vehicle Control | 10 | 250 ± 25 | 245 ± 28 | -5 | >0.05 |

| This compound (Low Dose) | 10 | 255 ± 30 | 205 ± 22 | -50 | <0.01 |

| This compound (High Dose) | 10 | 248 ± 28 | 180 ± 20 | -68 | <0.001 |

| Anti-VEGF Positive Control | 10 | 252 ± 26 | 175 ± 18 | -77 | <0.001 |

Signaling Pathways and Experimental Workflow

Plasma Kallikrein-Kinin System in DME

This compound targets the plasma kallikrein-kinin system, a pathway that runs parallel to the VEGF pathway in promoting vascular permeability. The diagram below illustrates the key components of this system and the mechanism of action of this compound.

Caption: Plasma Kallikrein-Kinin System and this compound's Mechanism of Action.

Experimental Workflow for this compound Administration in a Rabbit Model of DME

The following diagram outlines the typical experimental workflow for evaluating the efficacy of this compound in a rabbit model of DME.

Caption: Experimental workflow for this compound studies in a rabbit DME model.

Experimental Protocols

Protocol 1: Induction of a Rabbit Model of Retinal Neovascularization and Vascular Leakage (DL-AAA Model)

This protocol describes the induction of a DME-like model in rabbits using an intravitreal injection of DL-α-aminoadipic acid (DL-AAA), which is toxic to retinal glial cells and leads to chronic retinal neovascularization and vascular leakage.

Materials:

-

New Zealand White or Dutch Belted rabbits (2-3 kg)

-

DL-α-aminoadipic acid (DL-AAA) powder

-

1N Hydrochloric acid (HCl)

-

1N Sodium hydroxide (NaOH)

-

Sterile 0.9% saline

-

0.22 µm syringe filter

-

Topical anesthetic (e.g., proparacaine hydrochloride 0.5%)

-

Mydriatic agent (e.g., tropicamide 1%, phenylephrine 2.5%)

-

30-gauge ½ inch needles and 1 mL syringes

-

Eyelid speculum

-

Topical antibiotic ointment

Procedure:

-

Preparation of DL-AAA Solution (80 mM):

-

Dissolve DL-AAA powder in 1N HCl to create a stock solution of 120 mg/mL.

-

Adjust the pH of the stock solution to 7.4 using 1N NaOH.

-

Dilute the pH-adjusted stock solution with sterile 0.9% saline to a final concentration of 80 mM.

-

Sterile-filter the final solution through a 0.22 µm syringe filter immediately before use.

-

-

Animal Preparation:

-

Anesthetize the rabbit according to approved institutional protocols.

-

Instill one drop of a topical anesthetic and mydriatic agent into the eye to be injected.

-

Place an eyelid speculum to ensure adequate exposure of the globe.

-

-

Intravitreal Injection:

-

Using a 30-gauge ½ inch needle attached to a 1 mL syringe, draw up the 80 mM DL-AAA solution.

-

For Dutch Belted rabbits, the injection volume is typically 50 µL.

-

The injection site is through the pars plana, approximately 1-2 mm posterior to the limbus in the superotemporal quadrant.

-

Carefully insert the needle into the mid-vitreous, avoiding the lens and retina.

-

Slowly inject the DL-AAA solution over 10-15 seconds.

-

Withdraw the needle and apply gentle pressure to the injection site with a sterile cotton swab to prevent reflux.

-

Apply a topical antibiotic ointment to the eye.

-

-

Post-injection Monitoring:

-

Monitor the animal for any signs of discomfort or adverse reactions.

-

The development of retinal neovascularization and vascular leakage typically occurs over several weeks. Monitor disease progression using fundus photography, fluorescein angiography, and optical coherence tomography (OCT).

-

Protocol 2: Suprachoroidal Administration of this compound

This protocol details the administration of this compound into the suprachoroidal space of the rabbit eye using a microneedle injection system.

Materials:

-

This compound formulation (sterile suspension)

-

SCS Microinjector® with a 30-gauge, 700 µm microneedle (or similar device)

-

Topical anesthetic (e.g., proparacaine hydrochloride 0.5%)

-

Mydriatic agent (e.g., tropicamide 1%, phenylephrine 2.5%)

-

Povidone-iodine 5% ophthalmic solution

-

Eyelid speculum

-

Sterile calipers

-

Topical antibiotic ointment

Procedure:

-

Animal Preparation:

-

Anesthetize the rabbit according to approved institutional protocols.

-

Instill one drop of a topical anesthetic and mydriatic agent into the eye to be injected.

-

Prepare the ocular surface by instilling povidone-iodine 5% solution.

-

Place an eyelid speculum to expose the injection site.

-

-

Suprachoroidal Injection:

-

Using sterile calipers, measure approximately 4-5 mm posterior to the limbus in the superotemporal quadrant to identify the injection site.

-

Load the this compound formulation into the microneedle syringe, ensuring no air bubbles are present.

-

Approach the globe with the microneedle perpendicular to the scleral surface.

-

Gently insert the microneedle into the sclera at the marked injection site. A slight "give" may be felt as the needle enters the suprachoroidal space.

-

Slowly inject the desired volume of the this compound suspension (typically 50-100 µL) over 10-15 seconds.

-

Hold the needle in place for a few seconds after the injection to prevent reflux.

-

Carefully withdraw the microneedle.

-

Apply a topical antibiotic ointment to the eye.

-

-

Post-injection Monitoring:

-

Monitor the animal for any signs of ocular inflammation, increased intraocular pressure, or other adverse events.

-

Assess the therapeutic effect of this compound at predetermined time points using fundus photography, fluorescein angiography, and OCT.

-

Protocol 3: Assessment of Vascular Leakage and Retinal Thickness

1. Fluorescein Angiography (FA) for Vascular Leakage:

-

Anesthetize the rabbit and dilate the pupil of the eye to be imaged.

-

Inject a sterile solution of 10% sodium fluorescein intravenously (typically 0.1-0.2 mL/kg).

-

Using a fundus camera equipped for fluorescein angiography, capture images at early, mid, and late phases after fluorescein injection.

-

Quantify the area of vascular leakage from the late-phase angiograms using image analysis software (e.g., ImageJ). The area of hyperfluorescence corresponds to the area of vascular leakage.

2. Optical Coherence Tomography (OCT) for Retinal Thickness:

-

Anesthetize the rabbit and dilate the pupil.

-

Obtain cross-sectional images of the retina using a spectral-domain OCT (SD-OCT) device.

-

Focus on the area of interest, typically the central retina or the region with the most significant edema.

-

Use the OCT software's built-in calipers to measure the retinal thickness from the inner limiting membrane (ILM) to the retinal pigment epithelium (RPE).

-

Perform multiple measurements and average them to obtain a representative value for central retinal thickness.

Application Notes and Protocols: Measuring Bradykinin Levels Following Avoralstat Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avoralstat is an orally administered small molecule inhibitor of plasma kallikrein.[1] By targeting plasma kallikrein, this compound effectively suppresses the production of bradykinin, a potent vasodilator and a key mediator of swelling attacks in patients with Hereditary Angioedema (HAE). Accurate and reproducible measurement of bradykinin levels is crucial for assessing the pharmacodynamic effects of this compound and other plasma kallikrein inhibitors in both preclinical and clinical research. This document provides detailed protocols for the quantification of bradykinin in plasma samples following treatment with this compound, addressing critical pre-analytical and analytical considerations.

I. Signaling Pathway of this compound in the Kallikrein-Kinin System

The kallikrein-kinin system is a cascade of proteins that plays a crucial role in inflammation, blood pressure regulation, and coagulation. In HAE, a deficiency in C1-inhibitor leads to dysregulated activation of this pathway, resulting in excessive bradykinin production. This compound intervenes in this cascade by directly inhibiting plasma kallikrein.

Caption: this compound inhibits plasma kallikrein, blocking bradykinin production.

II. Experimental Workflow for Bradykinin Measurement

The accurate measurement of bradykinin is challenging due to its very short half-life and susceptibility to ex vivo generation and degradation. A meticulously planned experimental workflow is essential to minimize pre-analytical errors and ensure reliable data.

References

Application Notes and Protocols for Avoralstat in SARS-CoV-2 Pseudovirus Entry Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, has spurred intensive research into antiviral therapies. A key target for therapeutic intervention is the viral entry process, which is a critical first step in the viral life cycle. SARS-CoV-2 entry into host cells is primarily mediated by the viral spike (S) protein, which binds to the angiotensin-converting enzyme 2 (ACE2) receptor on the host cell surface. Following receptor binding, the S protein must be cleaved, or "primed," by host cell proteases to facilitate membrane fusion and viral entry. One of the key host proteases involved in this process is Transmembrane Serine Protease 2 (TMPRSS2).

Avoralstat, a clinically tested inhibitor of plasma kallikrein, has been identified as a potent inhibitor of TMPRSS2.[1][2][3][4] By blocking the activity of TMPRSS2, this compound can prevent the priming of the SARS-CoV-2 spike protein, thereby inhibiting viral entry into host cells.[1][2][3][4] This makes this compound a promising candidate for prophylactic and therapeutic strategies against COVID-19.

These application notes provide detailed protocols for utilizing this compound in SARS-CoV-2 pseudovirus entry assays, a common and safe method for studying viral entry inhibitors in a BSL-2 laboratory setting.

Mechanism of Action of this compound in SARS-CoV-2 Entry

SARS-CoV-2 utilizes the host cell machinery for its entry. The viral spike protein binds to the ACE2 receptor, and the host protease TMPRSS2 cleaves the spike protein at the S1/S2 and S2' sites, which is a crucial step for viral and host membrane fusion. This compound inhibits the enzymatic activity of TMPRSS2, thereby preventing spike protein cleavage and subsequent viral entry.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound against SARS-CoV-2 pseudovirus entry and authentic virus replication.

Table 1: Inhibition of TMPRSS2 Activity and SARS-CoV-2 Pseudovirus Entry

| Compound | Target | Assay | Cell Line | IC50 / Inhibition | Reference |

| This compound | TMPRSS2 | Biochemical Assay | - | Significant inhibition (P < 0.0002) | [1] |

| This compound | TMPRSS2 | SARS-CoV-2 Pseudovirus Entry Assay | Calu-3 | Dose-dependent inhibition | [1] |

| Camostat | TMPRSS2 | SARS-CoV-2 Pseudovirus Entry Assay | Calu-3 | Dose-dependent inhibition | [1] |

| PCI-27483 | TMPRSS2 | SARS-CoV-2 Pseudovirus Entry Assay | Calu-3 | Less potent than this compound | [1] |

| Antipain | TMPRSS2 | SARS-CoV-2 Pseudovirus Entry Assay | Calu-3 | Less potent than this compound | [1] |

| Soybean Trypsin Inhibitor | TMPRSS2 | SARS-CoV-2 Pseudovirus Entry Assay | Calu-3 | Less potent than this compound | [1] |

Table 2: Inhibition of Authentic SARS-CoV-2 Replication

| Compound | Assay | Cell Line | Inhibition | Reference |

| This compound | Authentic SARS-CoV-2 Replication | Calu-3 2B4 | Significant reduction in viral RNA (P < 0.0001) at 100 nM | [1] |

| Camostat | Authentic SARS-CoV-2 Replication | Calu-3 2B4 | Significant reduction in viral RNA (P < 0.0001) at 100 nM | [1] |

Experimental Protocols

SARS-CoV-2 Pseudovirus Production

This protocol describes the generation of lentiviral particles pseudotyped with the SARS-CoV-2 spike protein. These particles carry a reporter gene, such as luciferase or GFP, allowing for the quantification of viral entry.

Materials:

-

HEK293T cells

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Plasmids:

-

Lentiviral backbone plasmid (e.g., pLVX-Luciferase)

-

Packaging plasmid (e.g., psPAX2)

-

Envelope plasmid expressing SARS-CoV-2 Spike protein (e.g., pCAGGS-S)

-

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Opti-MEM

-

0.45 µm filter

Protocol:

-

Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.

-

Prepare the transfection mix in Opti-MEM according to the manufacturer's instructions for your chosen transfection reagent. Combine the lentiviral backbone, packaging, and envelope plasmids.

-

Add the transfection mix to the cells and incubate at 37°C with 5% CO2.

-

After 4-6 hours, replace the transfection medium with fresh culture medium.

-

Harvest the pseudovirus-containing supernatant at 48 and 72 hours post-transfection.

-

Clarify the supernatant by centrifugation at 3,000 x g for 10 minutes to remove cell debris.

-

Filter the supernatant through a 0.45 µm filter.

-

Aliquot the pseudovirus and store at -80°C. Titer the virus before use in entry assays.

SARS-CoV-2 Pseudovirus Entry Assay with this compound

This assay measures the ability of this compound to inhibit the entry of SARS-CoV-2 pseudovirus into target cells expressing ACE2 and TMPRSS2.

Materials:

-

Target cells (e.g., Calu-3, or HEK293T cells overexpressing ACE2 and TMPRSS2)

-

Complete culture medium

-

SARS-CoV-2 pseudovirus (luciferase reporter)

-

This compound (and other inhibitors as controls)

-

96-well white, clear-bottom plates

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Seed target cells in a 96-well plate to be 80-90% confluent on the day of infection.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the culture medium from the cells and add the diluted this compound. Incubate for 1-2 hours at 37°C.

-

Add a pre-determined titer of SARS-CoV-2 pseudovirus to each well. Include "virus only" (no inhibitor) and "cells only" (no virus) controls.

-

Incubate the plates for 48-72 hours at 37°C with 5% CO2.

-

After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.

-

Measure the luciferase activity using a luminometer.

-

Calculate the percentage of inhibition for each this compound concentration relative to the "virus only" control. Plot the results to determine the IC50 value.

Conclusion

This compound demonstrates significant potential as a host-directed antiviral agent against SARS-CoV-2 by inhibiting the essential host protease TMPRSS2. The provided protocols for SARS-CoV-2 pseudovirus entry assays offer a robust and safe platform for further investigation and characterization of this compound and other potential TMPRSS2 inhibitors. These assays are crucial tools for the preclinical evaluation of novel antiviral candidates in the ongoing effort to combat the COVID-19 pandemic.

References

- 1. Structure-based phylogeny identifies this compound as a TMPRSS2 inhibitor that prevents SARS-CoV-2 infection in mice - PMC [pmc.ncbi.nlm.nih.gov]